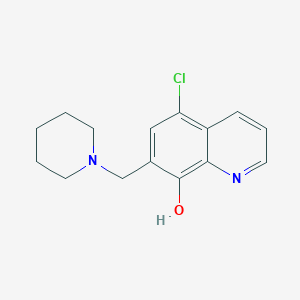

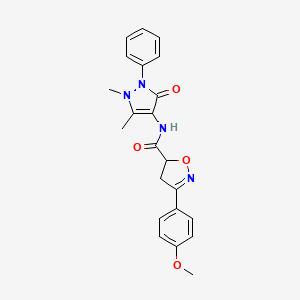

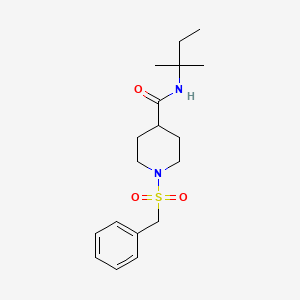

![molecular formula C13H11ClN2O3S B5566809 N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide, commonly known as Sulfanilamide, is a synthetic organic compound that belongs to the class of sulfonamides. It was first synthesized in 1935 and has since been used extensively in scientific research as a tool for studying the mechanism of action of various enzymes and proteins.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives have been synthesized and characterized for various purposes. For example, a study focused on the synthesis, characterization, and thermal and antimicrobial studies of N-substituted sulfanilamide derivatives. These compounds were analyzed using a variety of techniques, including Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, among others. The study found that while some derivatives did not exhibit significant antibacterial or antifungal activity, the process of introducing a benzene ring to the CO–NH group or SO2–NH moiety was crucial in the synthesis of these derivatives (Lahtinen et al., 2014).

Antimicrobial Applications

Another research avenue for N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide involves its antimicrobial properties. For instance, new heterocyclic compounds incorporating the sulfamoyl moiety were synthesized with the aim of creating potent antimicrobial agents. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various bacterial and fungal strains. This indicates the potential of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).

Material Science and Membrane Technology

In material science, derivatives of N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide have been used to synthesize novel polymers for desalination studies. One study synthesized Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) polymers, which were then used to prepare polysulfone composite membranes. These membranes exhibited significant salt rejection and water flux, indicating their potential application in water treatment and desalination processes (Padaki et al., 2013).

Antitumor and Enzyme Inhibition Applications

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide derivatives have also shown potential in antitumor applications and enzyme inhibition. For example, biphenylsulfonamides with inhibitory action towards carbonic anhydrase IX, a tumor-associated enzyme, possessed cytotoxic activity against human colon, lung, and breast cancer cell lines. This highlights the therapeutic potential of these compounds in treating various cancers (Morsy et al., 2009).

Propriétés

IUPAC Name |

2-chloro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-12-4-2-1-3-11(12)13(17)16-9-5-7-10(8-6-9)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIPXDFJGGVUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

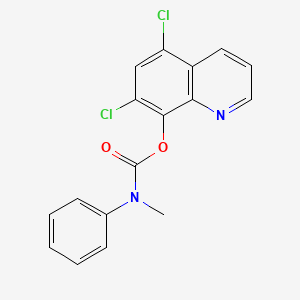

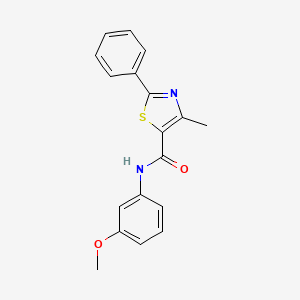

![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)

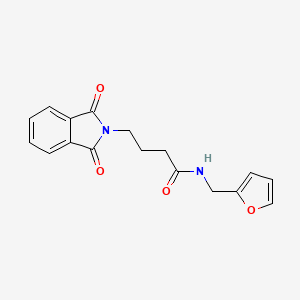

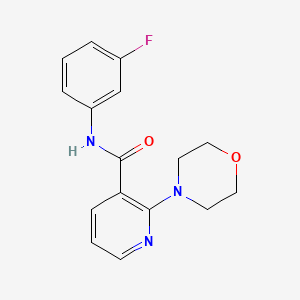

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)

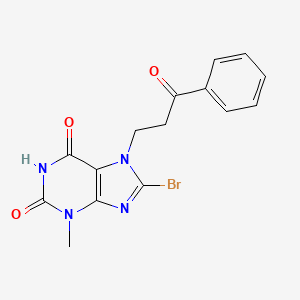

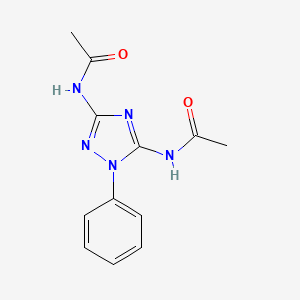

![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)

![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5566791.png)

![2-[(4-chlorobenzyl)sulfinyl]-4,6-dimethylnicotinonitrile](/img/structure/B5566805.png)